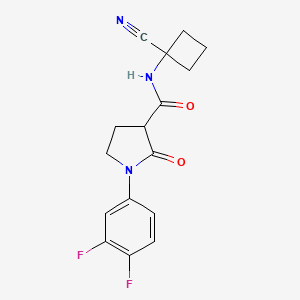

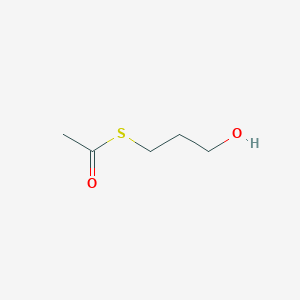

S-(3-Hydroxypropyl) ethanethioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "S-(3-Hydroxypropyl) ethanethioate" involves complex chemical reactions, often incorporating block poly(ester-urethane)s based on biodegradable polymers and using catalysts such as stannous octanoate. These syntheses are crucial for creating materials with specific properties for biomedical applications (Qiu et al., 2013). Similarly, the synthesis of related polyesters and urethanes involves melting polymerization, employing hexamethylene diisocyanate as the coupling agent, indicative of the versatile methods employed in synthesizing related compounds (Ou et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to "this compound" reveals intricate conformations and stereochemistry, significantly influenced by their synthesis routes. For example, poly(S-[(3-hydroxypropyl)-carbamoylmethyl]-L-cysteine) exhibits a transition to a β-conformation in specific conditions, highlighting the structural flexibility and complexity of these molecules (Tomiyama & Ikeda, 1980).

Chemical Reactions and Properties

Chemical reactions involving "this compound" related compounds often include cross-coupling reactions facilitated by copper catalysts and specific ligands, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Chen & Chen, 2006).

Physical Properties Analysis

The physical properties, such as thermal behavior, hydrophobicity, and crystallinity, play a significant role in determining the applicability of "this compound" related materials. These properties are meticulously studied through techniques like differential scanning calorimetry (DSC) and contact angle measurements, providing insights into the materials' biocompatibility and potential medical applications (Ou et al., 2011).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are characterized by their reactivity in various chemical reactions, including hydrosilylation and transesterification processes. These reactions are crucial for modifying the compound's functional groups and enhancing its utility in different chemical and material science applications (Zhang & Laine, 2000).

科学的研究の応用

Chemical Sensing and Biological Systems : A study by Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe for detecting hydrogen sulfide (H2S). This probe, derived from 1-(2-Hydroxyphenyl)ethanone, exhibits high selectivity and sensitivity to H2S, demonstrating potential applications in biological systems for studying the effects of H2S in cells (Fang, Jiang, Sun, & Li, 2019).

Organic Synthesis : Research by Yang et al. (2011) presented a method for synthesizing 3,4-diiododihydrothiophenes via electrophilic iodocyclization of various S-hydroxy-2-butynyl ethanethioates. This method has implications for the development of iodine-containing products used in organic transformations (Yang, Jin, Bao, & Yamamoto, 2011).

Material Science : Ding et al. (2004) described the synthesis of mesoporous organic−inorganic spherical hybrid particles containing a 3-hydroxypropyl organic functionality. These particles have potential applications in various chemical reactions, including bromination, esterification, and etherification, due to their heterogeneous surface chemistry (Ding, Hudalla, Cook, Walsh, Boissel, Iraneta, & O'gara, 2004).

Biotechnology : A review by Jiang, Meng, and Xian (2009) discussed the biosynthetic pathways for producing 3-hydroxypropionic acid, highlighting its applications in synthesizing novel polymer materials and other derivatives. This review emphasizes the potential of biotechnology routes over chemical synthesis for this compound (Jiang, Meng, & Xian, 2009).

Energy and Environmental Applications : Research by Zhang, Li, Yang, and Li (2022) involved the synthesis of chitosan derivatives with methane hydrate inhibition effects. These derivatives, containing hydroxypropyl-3-trimethylamine and N-2-hydroxypropyl-3-isooctyl ether groups, demonstrated the potential for developing green kinetic hydrate inhibitors for environmental applications (Zhang, Li, Yang, & Li, 2022).

作用機序

Target of Action

S-(3-Hydroxypropyl) Ethanethioate, also known as Ethanethioic acid, S-(3-hydroxypropyl) ester, is a thioester . Thioesters are known to play crucial roles in many biological processes, including the citric acid cycle and fatty acid biosynthesis.

Mode of Action

As a thioester, it may participate in acyl transfer reactions, which are central to many biochemical processes

Biochemical Pathways

Given its structure as a thioester, it may be involved in various biochemical pathways where thioesters are known to play key roles, such as the citric acid cycle and fatty acid biosynthesis .

Result of Action

As a thioester, it may participate in acyl transfer reactions, which could potentially influence a variety of cellular processes .

特性

IUPAC Name |

S-(3-hydroxypropyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIJNQVLNHDJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)